molecular formula C10H7BrClN3O2 B454679 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole CAS No. 957266-44-3

4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole

Cat. No.: B454679
CAS No.: 957266-44-3
M. Wt: 316.54g/mol
InChI Key: XHAWDQSJEQTQJF-UHFFFAOYSA-N
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Description

4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a chlorophenylmethyl group at the 1-position, and a nitro group at the 3-position. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Bromo-1-[(4-chlorophenyl)methyl]-3-aminopyrazole, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-[(4-chlorophenyl)methyl]-3-aminopyrazole: Similar structure but with an amino group instead of a nitro group.

    4-Bromo-1-[(4-chlorophenyl)methyl]-3-methylpyrazole: Similar structure but with a methyl group instead of a nitro group.

    4-Bromo-1-[(4-chlorophenyl)methyl]-3-hydroxypyrazole: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The unique combination of the bromine, chlorophenylmethyl, and nitro groups in 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole confers distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAWDQSJEQTQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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